molecular formula C10H22Cl2N2 B1424741 2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride CAS No. 1220017-59-3

2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride

Cat. No. B1424741
CAS RN: 1220017-59-3
M. Wt: 241.2 g/mol
InChI Key: YZVAETMNMASWRR-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride, also known as MP, is a stimulant drug. It has a molecular formula of C10H22Cl2N2 and a molecular weight of 241.2 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the search results. Its molecular weight is 241.2 g/mol, and its molecular formula is C10H22Cl2N2 , but more specific properties such as melting point, boiling point, and solubility are not mentioned.

Scientific Research Applications

Molecular Design Innovations

2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride has been utilized in innovative molecular designs, particularly in the synthesis of synthetic bacteriochlorins. These bacteriochlorins incorporate a spiro-piperidine unit, enhancing their spectral properties for potential use in photodynamic therapy and solar energy conversion (Reddy et al., 2013).

Synthesis Methods

The compound is central in novel synthesis methods. A study detailed a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting its significance in medicinal chemistry (Smaliy et al., 2011).

Pharmacological Research

In pharmacological research, derivatives of this compound have been examined. One study explored a novel κ-opioid receptor antagonist with potential for treating depression and addiction disorders (Grimwood et al., 2011).

Chemical Synthesis and Characterization

The chemical has been used in the synthesis and characterization of complex molecular structures, such as dispiro heterocycles, which have shown antimicrobial and antitubercular activity (Dandia et al., 2013).

Molecular Interaction Studies

It also plays a role in understanding molecular interactions, such as in the study of the CB1 cannabinoid receptor antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, where its structural analogs were analyzed (Shim et al., 2002).

properties

IUPAC Name

2-methyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-9-4-2-3-7-12(9)10-5-6-11-8-10;;/h9-11H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVAETMNMASWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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